3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE
Overview
Description
3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE is a chemical compound with the molecular formula C13H12BrN3O3 and a molecular weight of 338.163 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a carbamoyl group and a nitrobenzyl group. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE typically involves the reaction of 4-nitrobenzyl bromide with 3-carbamoylpyridine in the presence of a suitable base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carbamoyl group can be hydrolyzed to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous acid or base.
Substitution: Nucleophilic substitution using sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 3-carbamoyl-1-(4-aminobenzyl)pyridinium bromide.
Reduction: Formation of 3-aminopyridine derivatives.
Substitution: Formation of 3-carbamoyl-1-(4-nitrobenzyl)pyridinium iodide.
Scientific Research Applications
3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-CARBAMOYL-1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM BROMIDE
- 1-(2-(1-NAPHTHYL)-2-OXOETHYL)-4-(4-NITROBENZYL)PYRIDINIUM BROMIDE
- 3-CARBAMOYL-1-(2-(4-FLUORO-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM BROMIDE
Uniqueness
3-CARBAMOYL-1-(4-NITROBENZYL)PYRIDINIUM BROMIDE is unique due to its specific substitution pattern on the pyridinium ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-nitrophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3.BrH/c14-13(17)11-2-1-7-15(9-11)8-10-3-5-12(6-4-10)16(18)19;/h1-7,9H,8H2,(H-,14,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXVIZBDXSNFRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384284 | |
Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19432-56-5 | |
Record name | 3-(aminocarbonyl)-1-(4-nitrobenzyl)pyridinium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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